1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLSJQXBSZLVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14BrN5O
- Molecular Weight : 348.1979 g/mol
The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility and biological activity. The presence of the bromobenzyl group enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
There is emerging evidence that compounds within this chemical class may exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, several analogs were tested for cytotoxicity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting a need for further investigation into their mechanisms of action .
Case Study 2: Antitubercular Activity
Another study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound . This indicates that further exploration of 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could yield valuable insights into its potential as an antitubercular agent.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: N1 substituents (e.g., 2-aminoethyl vs. aryl groups) modulate solubility and target selectivity. The 2-aminoethyl group in the target compound may enhance aqueous solubility compared to aryl-substituted analogues like 1-(4-bromophenyl) derivatives .
- In contrast, C6-substituted compounds (e.g., trifluoro-2-methylpropyl in ) show specificity for PDE9A .
- The 4-bromobenzyl group is associated with anti-tumor activity in related pyrazolo[3,4-d]pyrimidinones .
Mechanistic Insights from Analogues
- Enzyme Inhibition : The trifluoro-2-methylpropyl substituent in enhances PDE9A binding via hydrophobic and electronic effects, suggesting that the 4-bromobenzyl group in the target compound could similarly target enzymes with large hydrophobic pockets .
- Kinase Targeting: Pyrazolo[3,4-d]pyrimidinones are known to inhibit kinases like EGFR and CDKs. The 2-aminoethyl group in the target compound may mimic ATP’s ribose moiety, improving kinase binding .
Q & A
Q. Yield Optimization Strategies
- Catalyst selection : Acidic cesium salts of Preyssler nanoparticles improve condensation reactions (e.g., 70% yield in pyrazolo[3,4-d]pyrimidinone syntheses) .
- Temperature control : Maintaining 40–60°C during substitution steps minimizes side reactions .
- Purification : HPLC (98–99% purity) ensures removal of byproducts .
How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds at N–H···O motifs) using SHELXL for refinement. Monoclinic systems (e.g., P21/n, β = 93.554°) provide precise lattice parameters .
What mechanistic insights exist regarding its anticancer activity, particularly in glioma models?
Q. Basic Mechanism
Q. Advanced Studies
- Structure-activity relationship (SAR) : Modifying the 4-bromobenzyl group enhances target affinity. For example, chloro-substituted analogs show 72% inhibition in MCF-7 cells .
- Angiogenesis inhibition : Derivatives like YLL545 (IC = 0.8 µM) block VEGF receptors, reducing tumor vascularization .
How can structural modifications improve selectivity toward ALDH1A or kinase targets?
Q. SAR Optimization Strategies
Q. Methodological Considerations
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding to ALDH1A active sites .
- In vitro assays : Test against ALDH1A isoforms (IC values) and validate with siRNA knockdown .
What green chemistry approaches are applicable to its synthesis?
Q. Basic Green Protocols
Q. Advanced Techniques
How can researchers resolve contradictions in biological activity data across studies?
Q. Troubleshooting Strategies
- Dose-response validation : Replicate assays at varying concentrations (e.g., 10–100 µM) to identify IC discrepancies .
- Cell line specificity : Test across multiple models (e.g., U87, HCT-116, MCF-7) to assess tissue-dependent effects .
- Batch variability : Ensure compound purity (>98% HPLC) and confirm stereochemistry via chiral HPLC or X-ray .
What experimental models are suitable for evaluating its antifungal activity?
Q. Methodological Framework
- In vitro assays : Test against Botrytis cinerea and Sclerotinia sclerotiorum using spore germination inhibition protocols (e.g., 100% inhibition at 50 mg/L) .
- Triazole hybrids : Synthesize 1,2,3-triazole derivatives via click chemistry to enhance antifungal potency .
How does the aminoethyl side chain influence pharmacokinetic properties?
Q. Advanced PK Profiling
- LogP optimization : The aminoethyl group reduces hydrophobicity (calculated LogP = 1.2 vs. 2.5 for methyl analogs) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation rates .
What crystallographic software tools are recommended for refining its structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
